Lipophilicity (LogP) Elevation Enables Hydrophobic Matrix Compatibility
The computed octanol‑water partition coefficient (XLogP3) of N‑allyldibutylamine is 3.4 . This is 2.67 log units greater than that of N‑allyldimethylamine (logP = 0.73) , 1.89 log units greater than N‑allyldiethylamine (logP = 1.51) , and approximately 1.17 log units greater than N‑allyldipropylamine (SlogP = 2.23) [1]. The difference corresponds to a ~470‑fold higher partition coefficient relative to the dimethyl analog, translating into markedly enhanced solubility in hydrophobic siloxane prepolymers and organic solvents.
| Evidence Dimension | Octanol‑water partition coefficient (logP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | N-Allyldimethylamine: logP 0.73; N-Allyldiethylamine: logP 1.51; N-Allyldipropylamine: SlogP 2.23 |
| Quantified Difference | ΔlogP = 2.67 vs. dimethyl analog (~470‑fold increase in lipophilicity); ΔlogP = 1.89 vs. diethyl; ΔlogP ≈ 1.17 vs. dipropyl |
| Conditions | Computed values from authoritative databases (XLogP3, LogP, SlogP) |
Why This Matters
Higher logP directly improves miscibility with hydrophobic siloxane backbones and reduces water uptake in the final surfactant, critical for non‑aqueous formulation performance.
- [1] MMsINC Database, Allyldipropylamine – SlogP = 2.23. View Source
